molecular formula C10H18O2 B1670016 gamma-Decalactone CAS No. 706-14-9

gamma-Decalactone

Cat. No. B1670016
CAS RN: 706-14-9
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-UHFFFAOYSA-N
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Description

Gamma-Decalactone (γ-Decalactone) is a lactone and aroma compound with the chemical formula C10H18O2 . It has an intense peach flavor and is naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .


Synthesis Analysis

The production of gamma-Decalactone (GDL) by Yarrowia lipolytica is mainly based on the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The fatty acid desaturase FaFAD1 was identified as the gene underlying the locus that controls γ-decalactone production in ripening fruit . The level of expression of FaFAH1, with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone .


Molecular Structure Analysis

The molecular formula of gamma-Decalactone is C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da .


Chemical Reactions Analysis

The production of gamma-Decalactone is based on peroxisomal β-oxidation . This pathway is the classical biochemical route involved in fatty acids degradation . It acts on an acyl-CoA molecule and consists in a four-step reaction sequence, yielding an acyl-CoA, which has two carbons less and an acetyl-CoA .


Physical And Chemical Properties Analysis

Gamma-Decalactone is a clear colorless to pale yellow liquid . It has a boiling point of 281°C . Its density is 0.948 g/mL at 25°C . It is slightly soluble in water .

Scientific Research Applications

1. Synthesis by Yarrowia lipolytica Yeast

  • Summary of Application: Gamma-Decalactone (GDL) is produced by Yarrowia lipolytica through the biotransformation of ricinoleic acid, derived from castor oil triglycerides .
  • Methods of Application: The production process involves the use of a bioreactor and the Taguchi solid design method. The factors considered include substrate concentration, medium mixing intensity, and pH .
  • Results: The optimal parameters for lactone biosynthesis were found to be a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Using these parameters, about 2.93 ± 0.33 g/L of aroma was obtained .

2. Separation from Biotransformation Medium

  • Summary of Application: This research focused on developing an effective method for separating GDL from the medium in which it was synthesized .
  • Methods of Application: The study compared the effectiveness of liquid–liquid extraction, hydrodistillation, and adsorption on porous materials (zeolite, vermiculite and resin Amberlite XAD-4) .
  • Results: Diethyl ether was found to be the most effective solvent for extraction. The extraction was characterized by higher efficiency than hydrodistillation .

3. Microencapsulation

  • Summary of Application: The research aimed to develop a microencapsulation method for GDL, a cyclic ester with the scent of peach, which is used as a food additive .
  • Methods of Application: The carrier used for microencapsulation was an emulsion consisting of rapeseed oil, maltodextrin, and gum Arabic .

4. Flavoring Agent

  • Summary of Application: GDL, the main volatile aroma compound found in peaches, can be used as a flavoring agent in the food industry due to its distinct peach odor .
  • Methods of Application: GDL is added to food products to enhance their flavor .

5. Biosynthesis in Strawberry Fruit

  • Summary of Application: This study investigated the molecular basis of natural variation in γ-decalactone content in strawberry fruit .
  • Methods of Application: The research used a combination of genetic mapping, RNA-Seq, and eQTL analyses .
  • Results: The fatty acid desaturase FaFAD1 was identified as the gene underlying the locus that controls γ-decalactone production in ripening fruit .

6. Fragrance Compound

  • Summary of Application: Gamma-Decalactone is used as a fragrance compound in various types of flavors and fragrances .
  • Methods of Application: It is added to products to enhance their scent .

7. Polymer Industry

  • Summary of Application: Gamma-Decalactone has applications in the polymer industry to formulate important products .
  • Methods of Application: The specific methods of application in the polymer industry are not detailed in the source .

8. Fermentation

  • Summary of Application: Gamma-Decalactone is naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
  • Methods of Application: It is added during the fermentation process to enhance the flavor and aroma .

Safety And Hazards

Gamma-Decalactone may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life .

Future Directions

The production of gamma-Decalactone is gaining importance in the production of fragrances due to the growing sensitivity of society to ecological problems and the growing trend in the field of a healthy lifestyle . Research is being conducted to improve the technological aspects of GDL biosynthesis in batch culture . The use of high pressure during homogenization results in better fragmentation and homogenization of the emulsion . Drying at a higher inlet air temperature contributes to a more efficient microencapsulation process .

properties

IUPAC Name

5-hexyloxolan-2-one
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InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYYFLINQYPWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID4022109
Record name gamma-Decanolactone
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Molecular Weight

170.25 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour
Record name 2(3H)-Furanone, 5-hexyldihydro-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 116.00 °C. @ 0.50 mm Hg
Record name xi-5-Hexyldihydro-2(3H)-furanone
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.950-0.955
Record name gamma-Decalactone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00512 [mmHg]
Record name 2(3H)-Furanone, 5-hexyldihydro-
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Product Name

gamma-Decalactone

CAS RN

706-14-9, 2825-92-5
Record name γ-Decalactone
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Record name 4-Decanolide
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Record name .GAMMA.-DECALACTONE
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Synthesis routes and methods I

Procedure details

About 1.69 g. (0.015 mole) octene-1 and 8.1 g. (0.03 mole) manganic acetate were added to 73 ml. glacial acetic acid and the mixture sealed in a tube. No potassium acetate was used. The tube was placed in an oil bath maintained at 138° C., and after 4 hours the characteristic dark brown color due to manganic ion disappeared. The reaction was stopped and the reaction mixture worked up by extracting with ether and water. Gamma-n-hexyl-butyrolactone was obtained in a yield of 2.0 g., comprising 78% of theory.
Quantity
0.015 mol
Type
reactant
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Octene-1 in an amount of 2.2 g. and 23.6 g. of ceric ammonium nitrate, Ce(NH4)2 (NO3)6, were refluxed under nitrogen in 200 ml. glacial acetic acid containing 60 g. potassium acetate for less than 0.5 hour, there being obtained a 48% yield of gamma-n-hexyl-butyrolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To an autoclave (a volume of 1 L) was charged 349 g (3.0 mol) of n-heptanol and 0.06 g (0.27 mmol) of zinc bromide. The mixture was heated and stirred at 165° C. Into the mixture in this state was injected a mixed liquor of 57 g (0.66 mol) of methyl acrylate and 9.9 g (0.068 mol) of di-t-butylperoxide over 6 hours. The resulting mixture was stirred at the temperature for further 1 hour. Subsequently, unreacted n-heptanol was distilled off followed by vacuum distillation, yielding γ-decalactone. Gas chromatographic analysis showed that the yield of γ-decalactone was 69%. The resulting γ-decalactone was plastic-like in odor and acidulous, which indicated an inferior aroma.
Quantity
349 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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